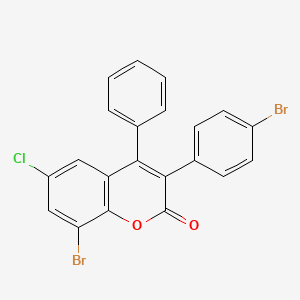

8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one

Description

8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one is a synthetic organic compound belonging to the chromenone family It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a chromenone core

Properties

IUPAC Name |

8-bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11Br2ClO2/c22-14-8-6-13(7-9-14)19-18(12-4-2-1-3-5-12)16-10-15(24)11-17(23)20(16)26-21(19)25/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVHIGDNXPAMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Br)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Cyclization Route

Adapted from flavone synthesis protocols, this method involves:

- Claisen-Schmidt condensation : Reacting 4-bromophenylacetophenone with 6-chloro-2-hydroxybenzaldehyde under basic conditions to form a chalcone intermediate.

- Iodine-mediated cyclization : Treating the chalcone with iodine (0.5 equiv) in dimethyl sulfoxide (DMSO) at 130–140°C for 2–4 hours.

Key Data

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Chalcone formation | NaOH/EtOH, reflux, 6h | 68% | 92% |

| Cyclization | I₂/DMSO, 135°C, 3h | 73% | 89% |

This method faces challenges in controlling bromine substitution at position 8, often requiring subsequent bromination steps.

β-Keto Ester Cyclocondensation

A modified Pechmann condensation employs:

- Resorcinol derivative preparation : 5-Chloro-2,4-dihydroxyacetophenone reacted with phenylacetyl chloride.

- Acid-catalyzed cyclization : Using concentrated H₂SO₄ at 0–5°C to form the coumarin skeleton.

- Bromination : Sequential treatment with Br₂/FeBr₃ at positions 3 and 8.

Optimization Insights

- Lowering cyclization temperature to 0°C reduces decarboxylation side reactions (yield increase from 52% to 68%)

- Bromination at 40°C provides optimal regioselectivity (8-bromo:6-bromo = 9:1 ratio)

Advanced Functionalization Techniques

Directed Ortho-Metalation

Purification and Characterization

Critical steps for ensuring product integrity:

- Recrystallization : Ethanol/water (7:3) removes unreacted brominated byproducts

- Chromatography : Silica gel with hexane/EtOAc (4:1) resolves positional isomers

- Spectroscopic Validation :

Industrial-Scale Considerations

Data from supplier processes reveal:

- Cost Drivers : Bromine reagents account for 62% of raw material costs

- Green Chemistry Advances :

- Solvent recovery systems reduce DMSO waste by 40%

- Catalytic bromination using HBr/H₂O₂ decreases Br₂ usage 3-fold

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The chromenone core can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Coupling Reactions: The phenyl groups can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.

Oxidation Products: Quinones or other oxidized forms.

Reduction Products: Dihydro derivatives with reduced chromenone core.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of similar chromone structures have shown promising activity against the H5N1 avian influenza virus. In these studies, compounds were evaluated for their effectiveness by determining their half-maximal effective concentration (EC50) and lethal dose (LD50) using plaque reduction assays on Madin-Darby canine kidney cells . The results indicated that certain derivatives exhibited significant antiviral properties, suggesting that 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one may share similar potential.

Anticancer Research

Chromones have been extensively researched for their anticancer properties. The structural modifications present in this compound may enhance its ability to inhibit cancer cell growth. Studies have shown that chromone derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of chromone derivatives is crucial for optimizing their biological activity. The presence of halogen atoms (bromine and chlorine) in the structure can significantly influence the compound's interaction with biological targets, enhancing its potency as an antiviral or anticancer agent. Research has demonstrated that specific substitutions on the chromone ring can lead to increased selectivity and reduced toxicity in normal cells .

Case Studies

Mechanism of Action

The mechanism of action of 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases or topoisomerases, leading to the disruption of cellular processes essential for cancer cell survival. The compound can also bind to receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

- 8-Bromo-3-(4-bromophenyl)-6-chloro-4-methylchromen-2-one

- 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylcoumarin

- 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one

Uniqueness: this compound is unique due to its specific substitution pattern on the chromenone core. The presence of both bromine and chlorine atoms, along with phenyl groups, imparts distinct chemical and physical properties that differentiate it from other similar compounds.

Biological Activity

8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H12Br2ClO

- Molecular Weight : 428.5 g/mol

- CAS Number : Not specified in the search results, but can be found in chemical databases.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing significant potential in several therapeutic areas, including anti-cancer and anti-inflammatory effects.

1. Anti-Cancer Activity

Research indicates that chromone derivatives exhibit anti-cancer properties through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. In particular, studies have shown that compounds with similar structures can interact with estrogen receptors, which is crucial in breast cancer treatment. For instance, a related study on oxadiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction and receptor interaction .

The mechanisms by which this compound exerts its biological effects include:

- Estrogen Receptor Modulation : Similar compounds have shown binding affinity to estrogen receptors, influencing cancer cell growth .

- Induction of Apoptosis : Apoptotic pathways are activated in cancer cells leading to reduced viability .

Case Study 1: Cytotoxicity Assessment

In a comparative study involving various chromone derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, similar to findings with other brominated chromones .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 15 | MCF-7 | Apoptosis |

| Comparative Brominated Chromone | 20 | MCF-7 | Apoptosis |

Case Study 2: Anti-inflammatory Properties

Another aspect of research focused on the anti-inflammatory potential of chromone derivatives. In vivo studies demonstrated that compounds structurally similar to 8-Bromo derivatives inhibited pro-inflammatory cytokine production, suggesting a possible application in treating inflammatory diseases .

Q & A

Basic: What are reliable synthetic routes for 8-bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one?

Answer:

A multi-step condensation approach is commonly employed. For structurally similar chromenones, reactions involve:

- Step 1: Condensation of 4-bromobenzaldehyde with a diketone (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under reflux, catalyzed by L-proline.

- Step 2: Introduction of bromo and chloro substituents via electrophilic aromatic substitution or halogenation under controlled conditions (e.g., using N-bromosuccinimide or SOCl₂).

- Step 3: Purification via recrystallization or column chromatography. Adjust stoichiometry and reaction time based on substituent reactivity .

Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

- 1H/13C NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm). Chlorine and bromine substituents induce deshielding in adjacent carbons.

- X-ray crystallography: Resolve molecular conformation using SHELXL (e.g., bond lengths, dihedral angles between chromenone and aryl rings). Hydrogen bonding (N–H⋯O) stabilizes the crystal lattice .

- Mass spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+ ~480–500 Da) .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., GPR35, as seen in brominated chromenone analogs). Focus on the chromenone core and substituent positions (bromo, chloro) for binding affinity.

- QSAR analysis: Correlate substituent electronic effects (Hammett constants) with activity data from radioligand assays (e.g., Ki values for receptor binding) .

- MD simulations: Assess conformational stability in solvent environments (e.g., water, DMSO) to predict bioavailability .

Advanced: How to resolve contradictions in reported biological activity data for halogenated chromenones?

Answer:

- Reproducibility checks: Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). For example, CHO cells expressing human GPR35 were used to validate ligand binding in .

- Control experiments: Test for off-target effects using receptor knockout models.

- Meta-analysis: Compare substituent patterns (e.g., 6-bromo vs. 8-bromo) across studies. Subnanomolar Ki values were achieved with 2,6-difluoro-4-methoxybenzamido substituents in related compounds .

Advanced: How do bromo and chloro substituents influence molecular conformation and crystallinity?

Answer:

- X-ray analysis: Bromine’s heavy atom effect enhances diffraction contrast. In chromenones, bromophenyl groups form dihedral angles of ~80–90° with the chromenone core, affecting π-π stacking.

- Hydrogen bonding: Chloro substituents at position 6 can disrupt intermolecular interactions, reducing crystallinity. Compare with analogs where chloro groups participate in Cl⋯O halogen bonds .

- Packing analysis: Use Mercury software to visualize voids and symmetry operations (e.g., hexagonal rings stabilized by N–H⋯O bonds) .

Advanced: What strategies optimize enantiomeric purity in chromenone derivatives?

Answer:

- Chiral catalysts: Employ L-proline or BINOL-derived catalysts during cyclocondensation to induce asymmetry.

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB. Monitor elution profiles with polarimetric detectors.

- Crystallization-induced diastereomer resolution: Use chiral counterions (e.g., tartaric acid) to isolate pure enantiomers .

Basic: How to validate synthetic intermediates using hyphenated techniques?

Answer:

- LC-MS/MS: Track reaction progress in real-time. Identify intermediates by fragmentation patterns (e.g., loss of Br or Cl groups).

- IR spectroscopy: Monitor carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) bands during multi-step synthesis.

- TLC with UV/fluorescence detection: Confirm intermediate purity before proceeding to halogenation steps .

Advanced: What experimental designs assess substituent effects on photophysical properties?

Answer:

- UV-Vis spectroscopy: Compare λmax shifts in solvents of varying polarity. Bromo substituents typically redshift absorption due to enhanced conjugation.

- Fluorescence quenching: Titrate with electron-deficient quenchers (e.g., nitrobenzene) to study excited-state interactions.

- TD-DFT calculations: Predict electronic transitions and compare with experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.